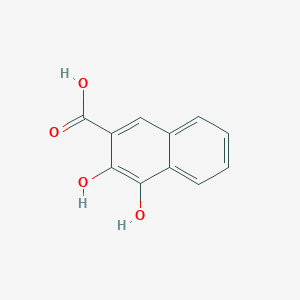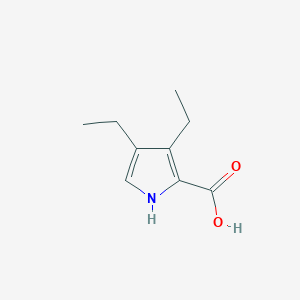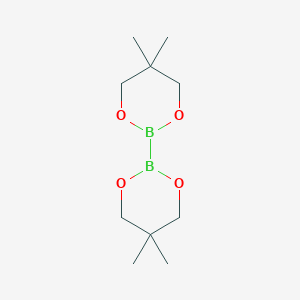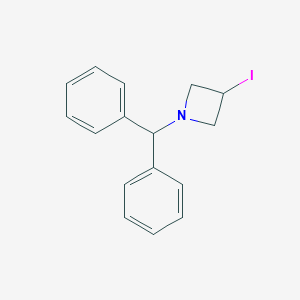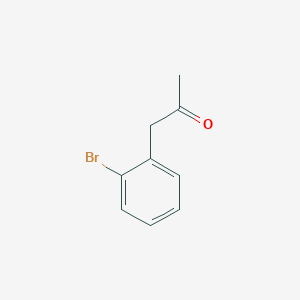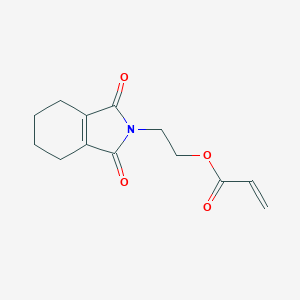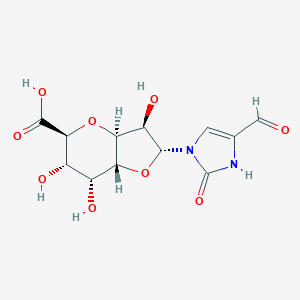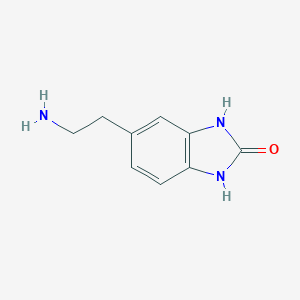
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as AEBO and has a molecular formula of C9H10N4O.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may act by binding to specific receptors or enzymes in the body, leading to the inhibition of their activity. This, in turn, may result in the observed biological effects of the compound.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. These studies have reported that this compound can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in lab experiments is its potential to modulate the activity of specific enzymes and signaling pathways. This can be useful in studying the underlying mechanisms of various diseases and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. One potential direction is to further investigate the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Another direction is to explore the use of this compound as a starting material for the synthesis of novel compounds with improved biological activity and pharmacokinetic properties. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in different experimental settings.
Méthodes De Synthèse
The synthesis of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
The potential applications of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in scientific research are numerous. This compound has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Propriétés
Numéro CAS |
159417-87-5 |
|---|---|
Nom du produit |
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one |
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clé InChI |
RYNJQEJBPAYCHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
SMILES canonique |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Synonymes |
2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



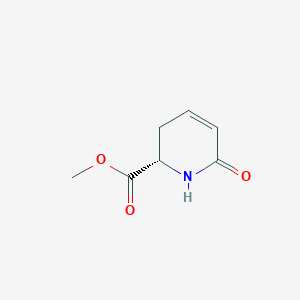
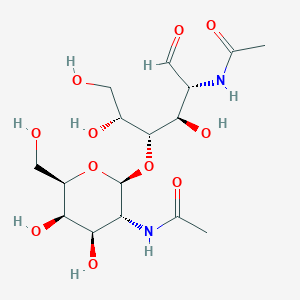
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)

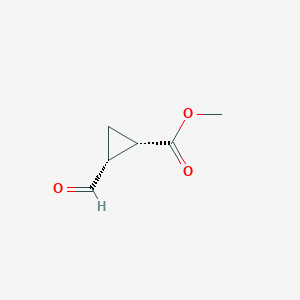
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
